molecular formula C11H12N2O2 B13317194 3-(5-Propyl-1,3,4-oxadiazol-2-YL)phenol

3-(5-Propyl-1,3,4-oxadiazol-2-YL)phenol

Cat. No.: B13317194
M. Wt: 204.22 g/mol
InChI Key: DNWLWFQZNOMCGG-UHFFFAOYSA-N
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Description

3-(5-Propyl-1,3,4-oxadiazol-2-YL)phenol is a heterocyclic compound that features a phenol group attached to a 1,3,4-oxadiazole ring The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Propyl-1,3,4-oxadiazol-2-YL)phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, the reaction of a propyl-substituted hydrazide with a phenolic carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods allow for better control over reaction conditions and can reduce the reaction time significantly .

Chemical Reactions Analysis

Types of Reactions

3-(5-Propyl-1,3,4-oxadiazol-2-YL)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated phenol derivatives.

Mechanism of Action

The mechanism of action of 3-(5-Propyl-1,3,4-oxadiazol-2-YL)phenol involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the activity of enzymes or disrupt cellular processes in pathogens. The oxadiazole ring can interact with proteins and enzymes, leading to the inhibition of their activity. The phenol group can also participate in hydrogen bonding and other interactions that enhance the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Phenyl-1,3,4-oxadiazol-2-YL)phenol
  • 3-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol
  • 3-(5-Ethyl-1,3,4-oxadiazol-2-YL)phenol

Uniqueness

3-(5-Propyl-1,3,4-oxadiazol-2-YL)phenol is unique due to its specific propyl substitution, which can influence its physical and chemical properties. The propyl group can affect the compound’s solubility, reactivity, and biological activity compared to other similar compounds .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-(5-propyl-1,3,4-oxadiazol-2-yl)phenol

InChI

InChI=1S/C11H12N2O2/c1-2-4-10-12-13-11(15-10)8-5-3-6-9(14)7-8/h3,5-7,14H,2,4H2,1H3

InChI Key

DNWLWFQZNOMCGG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(O1)C2=CC(=CC=C2)O

Origin of Product

United States

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